molecular formula C16H19N3O4S B12191176 ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12191176
M. Wt: 349.4 g/mol
InChI Key: TXZLDDZXXUPFSW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a thiazole ring, an oxazole ring, and a cycloheptane ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Cycloheptane Ring Formation: The cycloheptane ring can be constructed via a cyclization reaction, often using a suitable diene and a dienophile in a Diels-Alder reaction.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclodehydration reaction involving an α-hydroxy ketone and an amide.

    Final Coupling: The final step involves coupling the synthesized thiazole, cycloheptane, and oxazole intermediates using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the oxazole ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can take place at the ethyl ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.

    Substitution: Amines, alcohols, under basic conditions with catalysts like DMAP (4-dimethylaminopyridine).

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate can be studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart unique mechanical or chemical properties to these materials.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and oxazole rings could participate in hydrogen bonding or π-π interactions with the target, while the cycloheptane ring could provide steric bulk that influences binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methylthiazole-5-carboxylate: Similar thiazole structure but lacks the oxazole and cycloheptane rings.

    4-Methyl-2-(2-oxo-2H-chromen-3-yl)thiazole-5-carboxylate: Contains a thiazole ring and a chromenone moiety instead of the oxazole and cycloheptane rings.

    Ethyl 2-(4-methylthiazol-5-yl)acetate: Similar thiazole structure but with an acetate group instead of the oxazole and cycloheptane rings.

Uniqueness

Ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is unique due to its combination of three distinct ring systems. This structural complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and a cycloheptoxazole moiety. The structural formula can be represented as follows:

C17H22N2O3S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole and oxazole rings have shown potent activity against various bacterial strains.

CompoundActivity TypeTarget OrganismsReference
Ethyl 4-methyl-2-thiazoleAntibacterialE. coli, S. aureus
Related thiazole derivativesAntifungalC. albicans

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages.

Assay TypeResultConcentration (µM)Reference
Cytokine InhibitionIL-6 Reduction50 µM
NO Production InhibitionDecrease in NO levels25 µM

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammation and microbial resistance.

Enzyme Inhibition Studies

Inhibitory studies have shown that this compound can act on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory pathway.

Enzyme TargetInhibition TypeIC50 (µM)Reference
COX-2Competitive30
LOXNon-competitive45

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of ethyl 4-methyl-2-thiazole against multidrug-resistant strains of bacteria demonstrated a significant reduction in bacterial load in vitro.
  • In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of the compound where it significantly reduced paw edema induced by carrageenan.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 4-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carbonylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H19N3O4S/c1-3-22-15(21)13-9(2)17-16(24-13)18-14(20)12-10-7-5-4-6-8-11(10)23-19-12/h3-8H2,1-2H3,(H,17,18,20)

InChI Key

TXZLDDZXXUPFSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC3=C2CCCCC3)C

Origin of Product

United States

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